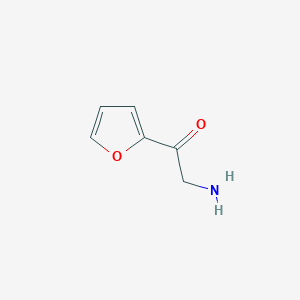

2-Amino-1-furan-2-yl-ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(furan-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c7-4-5(8)6-2-1-3-9-6/h1-3H,4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQYYEJWTUWJBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of 2 Amino 1 Furan 2 Yl Ethanone and Its Analogues

Direct Synthetic Routes to the 2-Amino-1-furan-2-yl-ethanone Scaffold

Direct synthetic strategies aim to assemble the this compound framework efficiently from readily available starting materials. These methods include classical reactions like acylation followed by amination, as well as modern techniques such as multi-component reactions.

A common and direct approach to α-amino ketones involves a two-step sequence starting with the acylation of a furan (B31954) ring, followed by the introduction of the amino group at the α-position of the newly installed acyl group.

The first step is typically a Friedel-Crafts acylation of furan with an acylating agent like acetic anhydride (B1165640) or acetyl chloride. wikipedia.orgorganic-chemistry.org This electrophilic substitution reaction introduces the ethanone (B97240) moiety onto the furan ring, yielding 2-acetylfuran (B1664036). wikipedia.org The reaction is often catalyzed by a Lewis acid, although milder catalysts such as phosphoric acid or boron trifluoride can be used. pharmaguideline.com

The subsequent amination of the α-carbon (the carbon adjacent to the carbonyl group) is not straightforward. A frequent strategy involves an intermediate halogenation step. 2-Acetylfuran is first brominated at the α-position to yield 2-bromo-1-(furan-2-yl)ethanone. organic-chemistry.org This α-bromoketone is a versatile intermediate for introducing the amino group via nucleophilic substitution. organic-chemistry.org

| Reagent for α-Bromination | Description |

| N-Bromosuccinimide (NBS) | A common reagent for allylic and benzylic bromination, also effective for α-bromination of ketones. organic-chemistry.org |

| Copper(II) bromide (CuBr₂) | Can be used as a direct brominating agent for ketones. |

| Ammonium (B1175870) Bromide/Oxone | A versatile one-pot method for synthesizing α-bromoketones from secondary alcohols, which can be adapted for ketones. rsc.org |

Once the α-bromoketone is formed, the amino group can be introduced through various methods, such as reaction with ammonia (B1221849), primary or secondary amines, or through more controlled methods like the Gabriel synthesis which utilizes potassium phthalimide (B116566) to avoid over-alkylation. organic-chemistry.org

Furan-2-carboxaldehyde, also known as furfural (B47365), is a bio-based platform chemical that serves as a versatile starting material for synthesizing furan derivatives. mdpi.comnih.gov Several synthetic routes leverage furfural to construct the this compound scaffold.

One classical method is the Strecker synthesis. organic-chemistry.orgnih.gov This reaction involves the one-pot, three-component reaction of furan-2-carboxaldehyde, an amine (such as ammonia), and a cyanide source (e.g., potassium cyanide). The initial product is an α-aminonitrile, which can then be hydrolyzed to an α-amino acid or further manipulated to yield the target α-amino ketone.

Another approach involves the condensation of furan-2-carboxaldehyde with other molecules. For instance, its reaction with hippuric acid in the Erlenmeyer-Plöchl reaction leads to the formation of azlactones (oxazol-5(4H)-ones), which are valuable intermediates for α-amino acids and their derivatives. nih.gov

| Starting Furan Derivative | Reaction Name/Type | Key Reagents | Intermediate/Product Type |

| Furan-2-carboxaldehyde | Strecker Synthesis | Amine (NH₃), Cyanide (KCN) | α-Aminonitrile |

| Furan-2-carboxaldehyde | Erlenmeyer-Plöchl | Hippuric Acid, Acetic Anhydride | Azlactone (Oxazolone) |

| Furan-2-carboxaldehyde | Condensation | 2-Amino-N-phenyl-benzamide | Schiff Base |

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. researchgate.netmatilda.science These reactions are atom-economical and can rapidly generate molecular complexity.

The Ugi and Passerini reactions are prominent isocyanide-based MCRs that can be adapted for the synthesis of precursors to this compound. nih.govresearchgate.net

Ugi Reaction : This four-component reaction typically involves an aldehyde (like furan-2-carboxaldehyde), an amine, a carboxylic acid, and an isocyanide. The product is an α-acylamino amide. While not the final target itself, this product contains the necessary backbone and can be hydrolyzed to yield α-amino acid derivatives, which can be further converted to the desired α-amino ketone.

Passerini Reaction : This three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide yields an α-acyloxy carboxamide. researchgate.net Similar to the Ugi product, this can serve as a precursor for further transformations.

MCRs offer a convergent and diversity-oriented approach to building libraries of furan-containing compounds, including analogues of this compound. rsc.org

Indirect Synthesis through Precursor Derivatization and Functional Group Interconversion

Indirect methods involve the synthesis of a precursor molecule that already contains the furan and ethanone core, followed by chemical modifications to introduce the amino group. These functional group interconversions are a cornerstone of organic synthesis.

Reductive amination is a powerful method for forming amines from carbonyl compounds. wikipedia.orgorganic-chemistry.org In the context of α-amino ketone synthesis, this strategy can be applied in several ways. One common pathway involves the reduction of an α-azido ketone.

The synthesis begins with 2-acetylfuran, which is converted to its α-bromo derivative, 2-bromo-1-(furan-2-yl)ethanone. This α-bromoketone is then treated with sodium azide (B81097) (NaN₃) in a nucleophilic substitution reaction to produce 2-azido-1-(furan-2-yl)ethanone. The azide group is a masked form of the amine. The final step is the reduction of the azide to a primary amine.

Several methods can be employed for this reduction:

Catalytic Hydrogenation : Using hydrogen gas (H₂) and a metal catalyst like palladium on carbon (Pd/C).

Staudinger Reaction : Treatment with triphenylphosphine (B44618) (PPh₃) followed by hydrolysis.

Other Reducing Agents : Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a suitable catalyst.

Reductive amination can also be performed on α-dicarbonyl compounds, though this is less direct for the target molecule. organic-chemistry.org

This is arguably the most prevalent indirect method for synthesizing α-amino ketones. organic-chemistry.org The key step is the nucleophilic displacement of a leaving group at the α-position of a ketone by a nitrogen-containing nucleophile.

The common precursor for these reactions is 2-bromo-1-(furan-2-yl)ethanone, synthesized from 2-acetylfuran. organic-chemistry.org The bromine atom at the α-position is an excellent leaving group, making the carbon atom highly susceptible to attack by nucleophiles.

A variety of nitrogen nucleophiles can be used to introduce the amino functionality:

Ammonia : Direct reaction with ammonia can yield the primary α-amino ketone. However, this method can suffer from low yields and the formation of side products due to over-alkylation (formation of secondary and tertiary amines).

Primary and Secondary Amines : These can be used to synthesize N-substituted α-amino ketones.

Potassium Phthalimide (Gabriel Synthesis) : This is a classic and effective method for preparing primary amines. organic-chemistry.org The phthalimide anion acts as an ammonia surrogate, attacking the α-bromoketone. The resulting N-substituted phthalimide is then cleaved, typically by hydrazinolysis (using hydrazine), to release the desired primary amine, this compound.

Sodium Azide : As described in the reductive amination section, reaction with sodium azide followed by reduction provides a clean route to the primary amine. researchgate.net

These nucleophilic substitution reactions are fundamental in organic chemistry and provide reliable pathways to the target compound and its analogues. chemicalpapers.comchempap.org

Chemoenzymatic and Biocatalytic Syntheses of Chiral Furan-Ethanol Precursors

The synthesis of chiral building blocks is paramount for the production of enantiomerically pure pharmaceuticals. Chemoenzymatic and biocatalytic methods have emerged as powerful tools for establishing stereocenters with high precision, particularly in the synthesis of chiral furan-ethanol precursors, which are essential for producing chiral this compound.

A notable chemoenzymatic approach involves a two-step process beginning with the chemical conversion of biomass-derived N-acetyl-D-glucosamine (NAG) into 3-Acetamido-5-acetylfuran (3A5AF) nih.govproquest.com. This intermediate then undergoes highly selective enzymatic reduction. Carbonyl reductases, such as ScCR from Streptomyces coelicolor and YueD from Bacillus sp. ECU0013, have been successfully employed for the asymmetric reduction of 3A5AF. These enzymes exhibit enantiocomplementary behavior, producing the (R)- and (S)-enantiomers of 3-acetamido-5-(1-hydroxylethyl)furan, respectively, with excellent yields (up to >99%) and enantiomeric excess (ee) values exceeding 99% nih.govproquest.com. This integrated chemical and enzymatic catalysis demonstrates a potent strategy for the valorization of biobased furans into valuable chiral precursors nih.govproquest.com.

Another effective biocatalytic route for a related precursor, (R)-2-amino-1-(2-furyl)ethanol, utilizes a hydroxynitrile lyase from Hevea brasiliensis. This enzyme catalyzes the highly enantioselective cyanohydrin reaction of furan-2-carbaldehyde with hydrocyanic acid. The resulting chiral cyanohydrin is then reduced, for example with sodium borohydride, to furnish the desired (R)-ethanolamine derivative with an enantiomeric excess greater than 99.5% researchgate.net. This method provides a general and convenient route for the stereoselective synthesis of ethanolamine (B43304) derivatives, highlighting the utility of biocatalysis in generating key stereogenic centers researchgate.net.

Table 1: Biocatalytic Reduction of Furan Ketone Precursors

| Precursor | Biocatalyst | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 3-Acetamido-5-acetylfuran (3A5AF) | Carbonyl Reductase (ScCR) | (R)-3-acetamido-5-(1-hydroxylethyl)furan | >99% | >99% |

| 3-Acetamido-5-acetylfuran (3A5AF) | Carbonyl Reductase (YueD) | (S)-3-acetamido-5-(1-hydroxylethyl)furan | >99% | >99% |

Optimization of Synthetic Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound and its analogues. Key areas of focus include the choice of solvent and catalyst, the influence of temperature and pressure, and the methods used for product isolation and purification.

The synthesis of α-amino ketones is heavily influenced by the catalytic system and solvent employed. A variety of catalysts, including metal-based, acid, base, and organocatalysts, have been developed to promote these transformations.

Catalysis:

Metal Catalysis: Copper and iron complexes are frequently used to catalyze the α-amination of ketones. For instance, copper(II) bromide can facilitate the direct α-amination of ketones, proceeding through an in situ generated α-bromo ketone species followed by nucleophilic displacement by an amine organic-chemistry.org. Similarly, iron catalysts can enable the oxidative coupling of ketones with sulfonamides without requiring pre-functionalization of the substrates organic-chemistry.org.

Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids, have been used for the enantioselective synthesis of α-amino ketones from racemic α-bromo ketones via phase-transfer catalysis acs.org. Proline and its derivatives are also effective organocatalysts for direct, enantioselective Mannich-type reactions between ketones and α-imino esters to produce α-amino ketones with high diastereoselectivity and enantioselectivity organic-chemistry.org.

Acid/Base Catalysis: Lewis acids like bismuth triflate and zirconium oxychloride have been shown to efficiently catalyze three-component Mannich-type reactions to form β-amino ketones organic-chemistry.orgrsc.org. The use of hexafluoroisopropanol (HFIP) as a solvent has proven crucial for the success of aza-Rubottom oxidation of silyl (B83357) enol ethers, providing a facile route to primary α-amino ketones at room temperature organic-chemistry.org.

Solvent Effects: The choice of solvent can dramatically impact reaction outcomes. While many syntheses employ organic solvents like acetonitrile (B52724) or toluene, there is a growing trend towards using more environmentally benign options. Aqueous media and solvent-free conditions are gaining traction, aligning with the principles of green chemistry organic-chemistry.orgrsc.org. For example, Mannich-type reactions have been successfully performed in water using organoantimony(III) halides as water-tolerant Lewis acid catalysts rsc.org. The use of fluorobenzene-water biphasic systems in phase-transfer catalysis allows for the synthesis of chiral α-azido and α-amino ketones with high enantioselectivity acs.org.

Temperature and pressure are critical parameters that control reaction rates and efficiency. Microwave-assisted synthesis has emerged as a powerful technique for rapidly screening reaction conditions and often dramatically reducing reaction times from hours or days to minutes anton-paar.com.

Microwave heating is based on the efficient interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating anton-paar.com. This technology allows reactions to be conducted at temperatures and pressures far exceeding the boiling point of the solvent in sealed vessels, which can significantly accelerate reaction rates anton-paar.com. For example, a three-component Mannich reaction to produce β-amino carbonyl compounds was achieved in excellent yields under solvent-free microwave irradiation, offering milder conditions and shorter reaction times compared to conventional heating nih.gov. Similarly, the synthesis of β-keto-sulfones from α-haloketones in an aqueous medium was efficiently conducted under microwave irradiation at 100°C, demonstrating the synergy of microwave heating and green solvents tandfonline.com. The direct synthesis of amides from carboxylic acids and amines has also been achieved rapidly at elevated temperatures (160–165 °C) using a microwave reactor nih.gov.

The isolation and purification of the target aminoketone from the reaction mixture are critical steps to obtain a product of high purity for characterization and further use. Standard laboratory techniques are employed, often in combination, to achieve the desired level of purity.

Extraction and Precipitation: Following the reaction, a primary workup often involves liquid-liquid extraction to separate the product from catalysts, salts, and other water-soluble impurities. The product-containing organic layer is then typically dried and the solvent removed under reduced pressure. Alternatively, precipitation can be used to isolate the product or remove impurities. This can be achieved by changing the solvent system to reduce the solubility of the desired compound or by salting out, where the addition of a salt like ammonium sulfate (B86663) decreases protein solubility nih.govnih.gov.

Chromatography: Column chromatography is the most common method for purifying organic compounds in an academic setting. The crude product is loaded onto a stationary phase (typically silica (B1680970) gel) and eluted with a solvent system (mobile phase) of appropriate polarity. Separation occurs based on the differential adsorption of the components of the mixture to the stationary phase technologynetworks.com. For more complex separations or higher purity requirements, techniques like High-Performance Liquid Chromatography (HPLC) are utilized. Different chromatographic modes, such as reversed-phase, ion-exchange, and size-exclusion, can be employed depending on the properties of the aminoketone and the impurities present nih.govwaters.com.

Crystallization: If the final product is a solid, recrystallization is an effective method for achieving high purity. The crude solid is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon slow cooling, the desired compound forms crystals, leaving impurities behind in the solution.

Green Chemistry Principles in Aminoketone Synthesis

The synthesis of aminoketones is increasingly being guided by the 12 principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances nih.gov. Key principles applied in this context include the use of catalysis, safer solvents, and atom economy acs.orggreenchemistry-toolkit.org.

Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, minimizing waste acs.org. The development of highly efficient metal-based and organocatalysts for aminoketone synthesis aligns with this principle rsc.orgorganic-chemistry.org. Atom economy, which maximizes the incorporation of all reactant materials into the final product, is another central concept acs.org. Designing synthetic routes like multi-component reactions, which form several bonds in a single operation, inherently improves atom economy.

A significant focus of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic and contribute to pollution acs.org. Consequently, there is a strong emphasis on developing solvent-free reactions or using environmentally benign solvents like water.

Solvent-Free Synthesis: Several methods for synthesizing amino ketones have been developed under solvent-free conditions. For example, the zirconium oxychloride-catalyzed direct Mannich-type reaction of aldehydes, anilines, and ketones proceeds efficiently at room temperature without any solvent organic-chemistry.org. Microwave irradiation has also been successfully combined with solvent-free conditions to afford β-amino carbonyl compounds in excellent yields with reduced reaction times and a simple workup procedure nih.gov. An efficient synthesis of β-enamino trihalomethyl ketones has also been reported from the solvent-free reaction of primary and secondary amines at room temperature researchgate.net.

Aqueous Medium Approaches: Water is an ideal green solvent due to its non-toxicity, availability, and safety. The challenge often lies in the poor solubility of organic reactants. Despite this, successful aqueous syntheses of aminoketones have been reported. A one-pot, three-component reaction to produce β-acetamido ketones was accomplished in high yield using cyanuric chloride in an aqueous medium organic-chemistry.org. The use of zinc tetrafluoroborate (B81430) as a catalyst in aqueous THF also enables the high-yield synthesis of β-amino ketones from silyl enol ethers and aldimines organic-chemistry.org.

Table 2: Green Synthetic Approaches to Aminoketones

| Reaction Type | Catalyst | Medium | Key Advantage |

|---|---|---|---|

| Mannich Reaction | Zirconium oxychloride | Solvent-free | Recyclable catalyst, good stereoselectivity organic-chemistry.org |

| Mannich Reaction | None | Solvent-free, Microwave | Milder conditions, rapid reaction, high yields nih.gov |

| β-acetamido ketone synthesis | Cyanuric chloride | Aqueous | High yield, environmentally benign solvent organic-chemistry.org |

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. High atom economy is achieved in reactions where most of the atoms from the starting materials are incorporated into the final molecule, thereby minimizing the generation of byproducts.

One of the most effective strategies to enhance atom economy in the synthesis of furan-containing compounds and α-amino ketones is the use of multicomponent reactions (MCRs). researchgate.net MCRs are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactant molecules. nanomaterchem.com This approach is inherently atom-efficient and reduces waste by eliminating the need for isolating and purifying intermediates, which also saves time, energy, and solvents. researchgate.net For instance, one-pot, three-component syntheses of substituted furan-2-one derivatives have been developed that demonstrate high atom efficiency and employ mild reaction conditions. nanomaterchem.com The advantages of these methods often include the use of readily accessible starting materials, procedural simplicity, and an easy work-up that can avoid chromatographic purifications. researchgate.netbohrium.com

Another key strategy is the development of tandem or cascade reactions, where multiple bond-forming events occur in a single pot without changing the reaction conditions. An efficient "telescope" method for preparing furan-2(5H)-one derivatives, for example, involves a tandem multicomponent reaction that simultaneously forms both a 4H-chromen-4-one and a furan-2(5H)-one fragment in one synthetic stage. researchgate.netbohrium.com Similarly, a metal-free synthesis of multisubstituted furans from 2-(aziridin-2-ylmethylene)malonate proceeds via an intramolecular aziridine (B145994) ring opening, retaining all atoms from the starting material in the final product, thus achieving perfect atom economy. acs.orgresearchgate.net

Waste minimization is further addressed by the choice of solvent and purification methods. The use of green solvents, such as water and ethanol, significantly reduces the environmental impact of the synthesis. nanomaterchem.com Moreover, developing protocols that yield products pure enough to be isolated through simple filtration or recrystallization, thereby avoiding complex and solvent-intensive chromatographic techniques, is a significant step towards waste reduction. nanomaterchem.comresearchgate.net

| Strategy | Key Features | Advantages in Atom Economy & Waste Minimization | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Three or more reactants in a single step. | High atom efficiency; reduces intermediate isolation steps, solvent use, and waste. | researchgate.netnanomaterchem.com |

| Tandem/Cascade Reactions | Multiple transformations in one pot under the same conditions. | High step economy; avoids purification of intermediates; conserves atoms. | researchgate.netbohrium.com |

| Intramolecular Ring Opening | Metal-free cyclization with complete incorporation of starting material atoms. | Perfect atom economy; avoids metal waste. | acs.orgresearchgate.net |

| Green Solvents/Purification | Use of water/ethanol; avoidance of chromatography. | Reduces use of hazardous organic solvents; simplifies work-up and minimizes solvent waste. | nanomaterchem.comresearchgate.net |

Use of Sustainable and Recyclable Catalysts

The development of sustainable and recyclable catalysts is a cornerstone of green synthetic chemistry, aiming to replace stoichiometric reagents and reduce the costs and environmental hazards associated with catalyst disposal. For the synthesis of this compound and its analogues, particularly through reductive amination of the corresponding α-keto precursor, significant progress has been made in developing efficient and reusable catalytic systems. nih.govacs.org

Heterogeneous catalysts are particularly advantageous due to their ease of separation from the reaction mixture and potential for reuse over multiple cycles. nih.gov For example, bimetallic catalysts such as Rh-Ni supported on silica (Rh-Ni/SiO2) have shown high activity and selectivity in reductive amination reactions. researchgate.net These catalysts can be recovered and reused for several cycles with only a minor loss of activity, demonstrating their stability and economic viability. researchgate.net Similarly, iridium catalysts prepared by pyrolyzing an ionic liquid with iridium chloride on activated carbon have been found to be highly active, selective, and reusable for the reductive amination of aldehydes and ketones. researchgate.net

Non-noble metal catalysts based on elements like nickel, cobalt, copper, and iron are also gaining attention as more cost-effective and abundant alternatives to precious metals like palladium, platinum, and rhodium. nih.govnih.gov These catalysts can offer high selectivity and tolerance to various functional groups under relatively mild conditions. nih.gov

Biocatalysis represents another frontier in sustainable synthesis. The use of whole-cell biocatalysts, such as Lactobacillus paracasei, has been successfully applied to the asymmetric bioreduction of furan-containing ketones to produce chiral alcohols with excellent conversion and enantiomeric excess. researchgate.net This approach is environmentally friendly, operates under mild conditions, and can be scaled up for gram-scale synthesis. researchgate.net Whole-cell systems can also be engineered to perform non-natural transformations, streamlining multi-step synthetic cascades into a single microbial factory, which eliminates the need for intermediate purification and reduces waste. nih.gov

Furthermore, novel nanocatalysts have been developed that are both highly efficient and reusable. For instance, a magnetic nanoparticle-supported catalyst (MNPs-DBN tribromide) has been used for the one-pot synthesis of furan-2-one derivatives in a green medium of water and ethanol. nanomaterchem.com The magnetic nature of the catalyst allows for its easy recovery and reuse without a significant decrease in catalytic activity. researchgate.net

| Catalyst Type | Example | Reaction | Recyclability Performance | Reference |

|---|---|---|---|---|

| Supported Bimetallic | 2 wt. % Ni-Rh/SiO2 | Reductive Amination | Recyclable for at least 4 cycles; 74.0% yield and 99.5% selectivity in the 4th cycle. | researchgate.net |

| Supported Noble Metal | Ir@NC(600-2h) | Reductive Amination | Can be reused several times without evident deactivation. | researchgate.net |

| Magnetic Nanocatalyst | MNPs-DBN tribromide | Synthesis of furan-2-one derivatives | Easily recovered and reused with high efficiency. | nanomaterchem.com |

| Biocatalyst | Lactobacillus paracasei BD101 | Asymmetric bioreduction of 1-(furan-2-yl)propan-1-one | Efficient for gram-scale synthesis, demonstrating robustness. | researchgate.net |

Reactivity and Chemical Transformations of 2 Amino 1 Furan 2 Yl Ethanone

Amination Reactions and Derivatives of the Amino Group

The primary amino group in 2-Amino-1-furan-2-yl-ethanone is a key site for a variety of chemical modifications, allowing for the synthesis of a wide array of derivatives.

The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles. N-alkylation can be achieved by reacting this compound with alkyl halides. This reaction introduces an alkyl substituent on the nitrogen atom, forming a secondary amine. The reaction's success is often dependent on the nature of the alkylating agent and the reaction conditions.

N-acylation, the introduction of an acyl group onto the amino nitrogen, can be readily accomplished using acylating agents such as acyl chlorides or anhydrides. This reaction typically proceeds under basic conditions to neutralize the acid byproduct. The resulting N-acyl derivatives, or amides, are generally more stable than the parent amine.

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary Amine |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Amide |

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. chemprob.orgresearchgate.net This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule.

The formation of these Schiff bases is a versatile method for introducing a wide range of substituents at the nitrogen atom, depending on the structure of the aldehyde or ketone used. Schiff bases derived from furan-containing compounds are of significant interest due to their potential biological activities. nih.govjournalijar.com

Table of Representative Schiff Base Formations

| Aldehyde/Ketone Reactant | Resulting Schiff Base Structure |

| Benzaldehyde | N-(phenylmethylene)-1-(furan-2-yl)ethan-1-amine |

| Acetone | N-(propan-2-ylidene)-1-(furan-2-yl)ethan-1-amine |

The stability of the resulting imine is influenced by the electronic and steric effects of the substituents on both the original amine and the carbonyl compound.

The presence of both an amino group and a carbonyl group within the same molecule, along with the furan (B31954) ring, provides opportunities for intramolecular cyclization reactions to form various heterocyclic systems. For instance, reactions with reagents containing two electrophilic centers can lead to the formation of new rings incorporating the amino nitrogen.

Furthermore, the amino group can participate in cyclization reactions with other functional groups that might be introduced into the molecule. The synthesis of nitrogen-containing heterocycles through radical reactions is a well-established field, and furan derivatives can be valuable precursors in such transformations. asianpubs.org Intramolecular cyclization can also be a key step in the synthesis of complex, biologically active molecules. researchgate.net

Carbonyl Reactivity and Condensation Reactions

The ketone carbonyl group in this compound is an electrophilic center and a key site for carbon-carbon bond formation through various condensation reactions.

The carbonyl group of this compound can participate in aldol (B89426) and Knoevenagel condensation reactions. In a crossed aldol condensation, the enolate of another carbonyl compound can act as a nucleophile, attacking the carbonyl carbon of the furan derivative. Subsequent dehydration of the aldol adduct leads to the formation of an α,β-unsaturated ketone, extending the conjugated system of the molecule. libretexts.orgresearchgate.netsigmaaldrich.commasterorganicchemistry.comthieme-connect.de

The Knoevenagel condensation involves the reaction of the carbonyl group with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. purechemistry.orgmychemblog.compearson.com This reaction is a powerful method for forming new carbon-carbon double bonds and synthesizing α,β-unsaturated compounds. Furan derivatives are known to undergo Knoevenagel condensation with various active methylene compounds. mdpi.comnih.gov

Examples of Condensation Reactions

| Condensation Type | Reactant | Catalyst | Product Type |

| Aldol Condensation | Aldehyde/Ketone | Base (e.g., NaOH) | α,β-Unsaturated Ketone |

| Knoevenagel Condensation | Active Methylene Compound | Weak Base (e.g., Piperidine) | α,β-Unsaturated Dicarbonyl or related compound |

These reactions are instrumental in building more complex molecular architectures with extended π-systems, which can have interesting photophysical and electronic properties.

The electrophilic carbonyl carbon of this compound is susceptible to attack by a variety of carbon-based nucleophiles, such as Grignard reagents and organolithium compounds. masterorganicchemistry.commasterorganicchemistry.com These reactions result in the formation of a new carbon-carbon bond and, after an acidic workup, a tertiary alcohol.

The choice of the Grignard or organolithium reagent determines the nature of the alkyl or aryl group that is introduced at the carbonyl carbon. It is important to consider that the primary amino group is acidic and can react with these strong organometallic bases. Therefore, protection of the amino group may be necessary before carrying out these reactions to avoid side reactions and improve the yield of the desired tertiary alcohol.

Selective Reduction and Oxidation of the Ketone Functionality

The ketone functionality in this compound is a primary site for chemical modification, particularly through reduction and oxidation reactions. The selectivity of these transformations is crucial to avoid altering the amino group or the furan ring.

Reduction:

The selective reduction of the carbonyl group in α-amino ketones is a valuable transformation for the synthesis of amino alcohols, which are important chiral building blocks. For furan-containing ketones, both chemical and biological reduction methods have been explored.

In a study on the structurally similar compound 1-(furan-2-yl)ethanone, asymmetric bioreduction was successfully employed to produce the corresponding chiral alcohol, (R)-1-(furan-2-yl)ethanol. researchgate.net This transformation, utilizing the biocatalyst Lactobacillus paracasei BD101, achieved high enantiomeric excess (>99%) and yield (97%). researchgate.net Such biocatalytic methods offer a green and highly selective route for reducing the ketone in this compound to the corresponding 2-amino-1-(furan-2-yl)ethanol, with the potential for controlling stereochemistry.

Chemical reducing agents must be chosen carefully to avoid side reactions. Mild hydride reagents are typically employed. For instance, sodium borohydride (B1222165) (NaBH₄) has been used in the reduction of furan derivatives, although its application can be complicated by the sensitivity of the furan ring, especially when electron-withdrawing or other sensitive substituents are present. nih.gov The presence of the adjacent amino group in this compound could potentially influence the reaction through chelation or by altering the electronic properties of the carbonyl group.

Oxidation:

The oxidation of the ketone can lead to various products depending on the reagents and conditions. For instance, the reaction of 2-acetylfuran (B1664036) with aqueous sodium nitrite (B80452) yields 2-furanyloxoacetic acid, an intermediate in the synthesis of the antibiotic Cefuroxime. wikipedia.org This suggests that the ketone moiety of this compound could be oxidized to an α-keto acid derivative under similar conditions.

Furthermore, oxidative dearomatization of the furan ring can be initiated by reactions targeting the side chain. In studies involving 3-(furan-2-yl)-1,3-diarylpropan-1-ones, oxidation with reagents like m-CPBA led to the formation of unsaturated 1,4,7-triketones through a process involving the furan nucleus. nih.gov While this is not a direct oxidation of the ketone functionality, it demonstrates how oxidative conditions can lead to complex transformations involving both the ketone and the furan ring.

| Transformation | Reagent/Catalyst | Product | Reference |

| Asymmetric Reduction | Lactobacillus paracasei BD101 | (R)-1-(furan-2-yl)ethanol | researchgate.net |

| Oxidation | Aqueous Sodium Nitrite | 2-furanyloxoacetic acid | wikipedia.org |

Furan Ring Reactivity and Substituent Modifications

The furan nucleus in this compound is an electron-rich aromatic system, making it susceptible to various transformations, including electrophilic substitution, ring-opening, and hydrogenation.

Furan is significantly more reactive than benzene (B151609) towards electrophiles and undergoes electrophilic aromatic substitution (EAS) preferentially at the C2 (α) position. pearson.compearson.com When the C2 position is already substituted, as in this compound, the substitution occurs predominantly at the C5 position. researchgate.net

The substituent at the C2 position, an aminoacetyl group (-COCH₂NH₂), influences the reactivity of the ring. The carbonyl portion of this group is electron-withdrawing, which deactivates the furan ring towards EAS compared to unsubstituted furan. The attack of an electrophile (E⁺) at the C5 position proceeds through a stabilized carbocation intermediate (a sigma complex), where the oxygen atom can delocalize the positive charge through resonance. pearson.compearson.com

Common EAS reactions applicable to furan derivatives include:

Halogenation: Furan reacts with bromine in a non-polar solvent like dioxane to yield 2-bromofuran. pearson.com For this compound, this reaction would be expected to yield 2-amino-1-(5-bromofuran-2-yl)ethanone.

Nitration and Sulfonation: These reactions typically require milder conditions than those used for benzene to avoid degradation of the furan ring.

Friedel-Crafts Reactions: The acylation of furan with acetic anhydride (B1165640) is a common industrial synthesis for 2-acetylfuran. wikipedia.org Similarly, Friedel-Crafts alkylation of 2-acetylfuran can be achieved using a Lewis acid catalyst. wikipedia.org For the target molecule, acylation or alkylation would occur at the C5 position.

The reactivity of 2-aminofurans has been described as being similar to that of a dieneamine, with substitution occurring at the 5-position of the ring. researchgate.net This high reactivity underscores the preference for substitution at the available α-position.

The furan ring is susceptible to cleavage under acidic conditions. mdpi.comrsc.orgosi.lv This reactivity is a key consideration in the chemical manipulation of furan derivatives. The process is often initiated by protonation of the furan oxygen, followed by nucleophilic attack (e.g., by water) and subsequent rearrangement to yield acyclic dicarbonyl compounds.

For instance, the acid-catalyzed recyclization of N-(furfuryl)anthranilamides proceeds via the opening of the furan ring to form a diketone intermediate, which then undergoes intramolecular cyclization. rsc.org A similar acid-catalyzed ring-opening has been observed in 2-R-amino-3-furfurylthiophenes, where the furan ring is transformed under the action of hydrochloric and acetic acids. osi.lvresearchgate.net

Applying this to this compound, treatment with aqueous acid would likely lead to hydrolysis of the ether linkage within the furan ring, resulting in the formation of a 1,4-dicarbonyl compound. This transformation is a significant potential side reaction when performing other chemical modifications under acidic conditions. The chemistry of biomass-derived furans is particularly noted for its sensitivity to ring-opening reactions. mdpi.com

The furan ring can be fully or partially reduced through catalytic hydrogenation. This process can yield either the dihydrofuran or, more commonly, the fully saturated tetrahydrofuran (B95107) derivative. The choice of catalyst and reaction conditions is critical to control the selectivity of the hydrogenation, especially in the presence of other reducible functional groups like the ketone in this compound.

The hydrogenation of furfural (B47365), a closely related compound, has been extensively studied. Depending on the catalyst, various products can be obtained, including 2-methylfuran, furfuryl alcohol, and tetrahydrofurfuryl alcohol. researchgate.netnih.govmdpi.com For example, supported ruthenium (Ru) catalysts have been shown to be effective for the hydrogenation of furan derivatives. researchgate.netrsc.org

To selectively hydrogenate the furan ring of this compound to its corresponding tetrahydrofuran analog, one would typically employ catalysts like palladium on carbon (Pd/C) or rhodium on alumina (B75360) (Rh/Al₂O₃) under hydrogen pressure. It is a synthetic challenge to reduce the furan ring without simultaneously reducing the ketone to an alcohol. Careful selection of reaction conditions, such as temperature, pressure, and catalyst type, is necessary to achieve the desired chemoselectivity.

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides powerful tools for the functionalization of heterocyclic compounds, including furans. researchgate.netresearchgate.net These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate, and it is widely used to form C-C bonds. wikipedia.org To apply this reaction to this compound, the furan ring must first be functionalized with a suitable leaving group, such as bromine or iodine. As discussed in section 3.3.1, electrophilic halogenation would install a halogen at the C5 position, yielding a substrate suitable for cross-coupling.

The resulting 2-amino-1-(5-halofuran-2-yl)ethanone could then be coupled with a variety of aryl or vinyl boronic acids or their esters. The low stability of some furanboronic acids has historically been a challenge, but the use of more stable potassium furan-2-yltrifluoroborate salts has proven effective. nih.gov

Typical conditions for the Suzuki coupling of furan derivatives involve a palladium catalyst such as Pd(OAc)₂ or Pd(PPh₃)₄, a phosphine (B1218219) ligand (e.g., RuPhos), and a base like Na₂CO₃ or K₂CO₃ in a suitable solvent system, which can include aqueous mixtures. nih.govacs.orgsemanticscholar.org

Representative Suzuki-Miyaura Coupling Scheme:

(Image depicts a hypothetical reaction pathway for the arylation of a 5-halo derivative of this compound)

(Image depicts a hypothetical reaction pathway for the arylation of a 5-halo derivative of this compound)

The Heck reaction, another palladium-catalyzed process, couples an organohalide with an alkene. youtube.com A 5-halo derivative of this compound could similarly be used in a Heck reaction to introduce an alkenyl substituent at the C5 position of the furan ring. These transition metal-catalyzed reactions significantly expand the synthetic utility of the furan scaffold present in the title compound.

| Reaction | Catalyst System | Substrates | Product Type |

| Suzuki-Miyaura | Pd(OAc)₂ / RuPhos / Na₂CO₃ | 5-Halofuran + Arylboronic Acid | 5-Aryl-furan |

| Heck | Pd(OAc)₂ / PPh₃ / Base | 5-Halofuran + Alkene | 5-Alkenyl-furan |

Asymmetric Catalysis for Chiral Derivatives

The synthesis of chiral derivatives of this compound is of significant interest due to the prevalence of chiral α-amino ketones as structural motifs in pharmaceuticals and natural products. rsc.org Asymmetric catalysis provides an efficient pathway to access these enantiomerically enriched compounds. Various catalytic systems have been developed for the asymmetric synthesis of α-amino ketones, which can be adapted for the derivatization of this compound.

One prominent strategy involves the Brønsted acid-catalyzed transfer hydrogenation of the corresponding α-keto imines. This method can produce a range of chiral α-amino ketones with high yields and excellent enantioselectivities (up to 98% ee). organic-chemistry.orgnih.gov Chiral phosphoric acids are often employed as catalysts in these transformations. organic-chemistry.org For this compound, this would involve the in situ formation of an imine from the ketone functionality, followed by a stereoselective reduction.

Another powerful approach is the transition metal-catalyzed asymmetric reduction or arylation . Ruthenium-catalyzed asymmetric transfer hydrogenation has been successfully applied to unprotected α-amino ketones, yielding chiral 1,2-amino alcohols with high enantioselectivity. acs.org This method is particularly attractive as it may not require protection of the amino group of this compound. Similarly, rhodium complexes with ligands derived from amino acids have been used for the asymmetric transfer hydrogenation of ketones. nih.govnih.gov Furthermore, palladium-catalyzed asymmetric arylation of α-keto imines with arylboronic acids represents a viable route to chiral α-aryl-α-amino ketones. rsc.org

The table below summarizes potential asymmetric catalytic strategies applicable to the synthesis of chiral derivatives of this compound, based on analogous transformations of other α-amino ketones.

| Catalytic Strategy | Catalyst/Ligand Example | Potential Substrate/Reactant | Expected Chiral Product | Reported Enantiomeric Excess (ee) for Analogs |

|---|---|---|---|---|

| Brønsted Acid-Catalyzed Transfer Hydrogenation | Chiral Phosphoric Acid | α-Keto imine of this compound | Chiral 2-amino-1-furan-2-yl-ethanol (B1272303) derivative | Up to 98% nih.gov |

| Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation | Ruthenium-Diamine Complex | This compound | Chiral 2-amino-1-furan-2-yl-ethanol | >99% acs.org |

| Rhodium-Catalyzed Asymmetric Hydrogenation | [Rh(cod)DuanPhos]BF4 | Protected this compound | Chiral protected 2-amino-1-furan-2-yl-ethanol | High thieme-connect.de |

| Palladium-Catalyzed Asymmetric Arylation | Chiral Palladium(II) Complex | In situ generated α-keto imine and Arylboronic acid | Chiral 2-amino-2-aryl-1-furan-2-yl-ethanone | High rsc.org |

C-H Activation and Functionalization Strategies

Direct C-H activation and functionalization have emerged as powerful and atom-economical tools in organic synthesis, allowing for the modification of molecular scaffolds without the need for pre-functionalized starting materials. For this compound, the furan ring presents several C-H bonds that are potential targets for such transformations. However, the furan core's sensitivity to harsh reaction conditions can be a challenge. researchgate.net

Directed C-H functionalization is a particularly promising strategy, where one of the existing functional groups—the amino or the ketone group—can act as a directing group to control the regioselectivity of the C-H activation. rsc.org The ketone carbonyl is a well-established directing group for the ortho-C-H functionalization of aromatic rings. utexas.edu In the case of this compound, the ketone could direct the activation of the C3-H bond of the furan ring.

Ruthenium-based catalysts have shown remarkable efficacy in the C-H functionalization of furan derivatives. For instance, a ruthenium(II) pivalic acid system has been used for the selective C3-H arylation of 2-(furan-2-yl)benzimidazoles, where the benzimidazole (B57391) group acts as a directing group. researchgate.net A similar directing group strategy could be devised for this compound. Furthermore, ruthenium catalysts have been employed for the C3 alkylation of the furan ring in 2-(furan-2-carbonyl)-1-methylimidazoles. researchgate.net

Palladium catalysis also offers a versatile platform for the C-H functionalization of furans. Palladium-catalyzed arylation has been demonstrated on benzofuran (B130515) derivatives at the C-H bond adjacent to the oxygen atom. researchgate.netresearchgate.net This suggests that the C5-H bond of the furan ring in this compound could also be a target for functionalization, potentially influenced by the electronic properties of the substituents.

The following table outlines various C-H activation strategies that could be applied to this compound, based on studies of similar furan-containing compounds.

| Strategy | Catalyst System | Directing Group | Target C-H Bond | Functionalization | Reference for Analogs |

|---|---|---|---|---|---|

| Ruthenium-Catalyzed Arylation | [RuCl2(p-cymene)]2 / Pivalic Acid | Amine (as part of a directing auxiliary) | C3-H | Arylation | researchgate.net |

| Ruthenium-Catalyzed Alkylation | Ruthenium(II) Complex | Ketone (via an auxiliary) | C3-H | Alkylation | researchgate.net |

| Palladium-Catalyzed Arylation | PdCl2(PPh3)2 / AgF | None (electronic bias) | C5-H | Arylation | researchgate.net |

| Rhodium-Catalyzed Annulation | Rh(III) Complex | Amine (as enamide) | Alkenyl C-H (on a derivative) | Pyrrole/Furan formation | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 2 Amino 1 Furan 2 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution and the solid state. For 2-Amino-1-furan-2-yl-ethanone, NMR provides crucial information about the chemical environment of each proton and carbon atom, enabling the confirmation of its constitution and stereochemistry. While specific experimental data for this compound is not widely available in published literature, the analysis can be projected based on its structural analogue, 1-(furan-2-yl)ethanone (2-Acetylfuran), and related furan (B31954) derivatives. nih.gov

The 1H NMR spectrum of 2-Acetylfuran (B1664036) shows characteristic signals for the furan ring protons and the acetyl methyl protons. nih.gov For this compound, one would expect to see signals corresponding to the furan ring protons, the methylene (B1212753) (-CH2-) protons adjacent to the amino group, and the amino (-NH2) protons. The chemical shifts of the methylene and amino protons would be particularly indicative of the substitution.

The 13C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbon, the furan ring carbons, and the methylene carbon. The chemical shift of the carbonyl carbon is typically in the downfield region of the spectrum, while the furan carbons appear in the aromatic region.

To unequivocally assign all proton and carbon signals and to elucidate the complete bonding network, a series of two-dimensional (2D) NMR experiments are employed. These techniques are crucial for complex molecules, including derivatives of this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (1H-1H) couplings within the molecule. For this compound, COSY would show correlations between the adjacent protons on the furan ring (H3-H4 and H4-H5). It would not show a correlation for the isolated methylene or amino protons unless there is coupling between them.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly attached to carbon atoms. It provides a direct correlation between a proton and the carbon it is bonded to. For the target molecule, HSQC would link the furan proton signals to their corresponding furan carbon signals and the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly powerful for identifying quaternary carbons (like the carbonyl carbon and C2 of the furan ring) and for piecing together different fragments of the molecule. For instance, HMBC would show correlations from the methylene protons to the carbonyl carbon and to carbons C2 and C3 of the furan ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is essential for determining stereochemistry and conformation. For derivatives with stereocenters, NOESY can help in assigning the relative configuration.

A hypothetical assignment of the 1H and 13C NMR chemical shifts for this compound is presented below, based on the analysis of its parent compound and related structures.

Hypothetical 1H and 13C NMR Data for this compound

| Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Key HMBC Correlations (1H → 13C) |

|---|---|---|---|

| C=O | - | ~185-190 | - |

| CH2 | ~4.2 | ~45-50 | C=O, C2, C3 |

| NH2 | Variable | - | - |

| C2 | - | ~152 | - |

| C3 | ~7.2 | ~118 | C2, C4, C5, C=O |

| C4 | ~6.6 | ~112 | C2, C3, C5 |

| C5 | ~7.6 | ~147 | C3, C4 |

Solid-state NMR (ssNMR) is a powerful technique for characterizing the atomic-level structure of solid materials, including different crystalline forms known as polymorphs. wikipedia.org Polymorphism is critical in the pharmaceutical industry, as different polymorphs can have different physical properties. While solution-state NMR averages out anisotropic interactions due to rapid molecular tumbling, ssNMR spectra are influenced by these orientation-dependent interactions. emory.edu

Techniques like Magic Angle Spinning (MAS) are used to reduce the broadening caused by these interactions, resulting in higher resolution spectra. libretexts.org Cross-polarization (CP) can be used to enhance the signal of low-abundance nuclei like 13C and 15N. nih.gov

For this compound, if it were to exist in multiple polymorphic forms, 13C and 15N ssNMR would be highly effective in distinguishing them. Each polymorph would likely exhibit a unique set of chemical shifts due to the different packing arrangements and intermolecular interactions in the crystal lattice. This "fingerprint" allows for the identification and quantification of different polymorphs in a solid sample. springernature.com

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. youtube.com For this compound (C6H7NO2), the predicted monoisotopic mass is 125.0477 g/mol . uni.lu HRMS can measure this mass with high precision (typically to within 5 ppm), allowing for the confident confirmation of the molecular formula and distinguishing it from other compounds with the same nominal mass.

Predicted Adducts for this compound in HRMS

| Adduct | Calculated m/z |

|---|---|

| [M+H]+ | 126.0550 |

| [M+Na]+ | 148.0369 |

| [M+K]+ | 164.0108 |

| [M-H]- | 124.0404 |

Data based on predicted values for C6H7NO2. uni.lu

Tandem Mass Spectrometry (MS/MS) is used to obtain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. unito.it The fragmentation pattern is characteristic of the molecule's structure. For this compound, the protonated molecule [M+H]+ (m/z 126.0550) would be selected and subjected to collision-induced dissociation (CID).

A plausible fragmentation pathway would involve the initial loss of ammonia (B1221849) (NH3) or the cleavage of the bond between the carbonyl group and the furan ring. The analysis of fragmentation patterns of related amino acids and furan derivatives suggests that characteristic losses can be expected. nih.govmdpi.com The primary fragment would likely be the 2-furoyl cation (m/z 95), resulting from the cleavage of the C-C bond between the carbonyl and the methylene group. Another possible fragmentation is the loss of carbon monoxide (CO) from the furoyl cation to yield the furyl cation (m/z 67).

Plausible Fragmentation Pathway for [this compound+H]+

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 126.0550 | 95.0230 | CH3N | 2-Furoyl cation |

| 95.0230 | 67.0230 | CO | Furyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. globalresearchonline.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For this compound, the IR spectrum would be dominated by characteristic absorption bands for the N-H, C=O, C-O, and C-N bonds, as well as vibrations of the furan ring. The N-H stretching of the primary amine would appear as two bands in the region of 3300-3500 cm-1. The C=O stretching of the ketone is expected to be a strong band around 1660-1680 cm-1. The C-O-C stretching of the furan ring typically appears around 1250 cm-1. nist.gov

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C bonds of the furan ring would be expected to show strong Raman signals. The symmetric vibrations of the furan ring would also be prominent.

Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm-1) | Expected Raman Frequency (cm-1) |

|---|---|---|---|

| -NH2 | N-H stretch | 3300-3500 (two bands, medium) | 3300-3500 (weak) |

| -NH2 | N-H bend | 1590-1650 (medium) | 1590-1650 (weak) |

| C=O | C=O stretch | 1660-1680 (strong) | 1660-1680 (medium) |

| Furan Ring | C=C stretch | ~1580, ~1480 (medium) | ~1580, ~1480 (strong) |

| Furan Ring | Ring breathing | ~1020 (medium) | ~1020 (strong) |

| Furan Ring | C-H stretch | ~3120-3160 (medium) | ~3120-3160 (strong) |

| Furan Ring | C-O-C stretch | ~1250 (strong) | ~1250 (weak) |

Vibrational Mode Assignment for Key Structural Elementsresearchgate.net

The vibrational characteristics of this compound are determined by the distinct functional groups present: the furan ring, the carbonyl group (ketone), and the amino group. The assignment of vibrational modes can be achieved through techniques like Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, often complemented by computational methods such as Density Functional Theory (DFT). researchgate.netglobalresearchonline.net

The furan ring, a C2v symmetry point group molecule, has 21 fundamental vibrations. researchgate.net Key vibrational modes for the furan moiety in a derivative like this compound include C-H stretching, C=C stretching, and ring C-C symmetric and asymmetric stretching vibrations. researchgate.net Aromatic and heteroaromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. researchgate.net

The carbonyl (C=O) stretching frequency is a strong, characteristic band in the infrared spectrum. For conjugated ketones, such as this one where the carbonyl is conjugated with the furan ring, this band is typically observed in the range of 1650-1700 cm⁻¹. The amino group (NH₂) introduces characteristic N-H stretching, scissoring (bending), and wagging vibrations. Symmetric and asymmetric N-H stretching vibrations are expected in the 3300-3500 cm⁻¹ region. The C-N stretching vibration of aromatic amines is often found in the 1250-1380 cm⁻¹ range. rigaku.com

A summary of expected vibrational mode assignments for the key structural elements is presented below.

Table 1: Vibrational Mode Assignments for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Amino (NH₂) | 3300 - 3500 |

| Aromatic C-H Stretch | Furan Ring | 3000 - 3100 |

| C=O Stretch | Ketone | 1650 - 1700 |

| N-H Scissoring (Bending) | Amino (NH₂) | 1590 - 1650 |

| C=C Stretch | Furan Ring | 1400 - 1500 |

| C-N Stretch | Amino-Aromatic | 1250 - 1380 |

| Ring C-C Symmetric Stretch | Furan Ring | 1000 - 1400 |

X-ray Crystallography for Absolute Configuration and Conformational Analysisnih.gov

The study revealed that the asymmetric unit of this derivative contains two crystallographically independent molecules. rsc.org In these molecules, the mean planes of the indazole and furan rings are oriented at significant dihedral angles to each other [80.10 (5)° and 65.97 (4)°]. rsc.org The crystal structure is stabilized by a network of C-H···N and C-H···O hydrogen bonds, which link the molecules into sheets. rsc.org

Such analyses are crucial for understanding how molecules pack in the solid state, which influences physical properties like melting point and solubility. researchgate.net For this compound, one would expect strong intermolecular N-H···O hydrogen bonds between the amino group of one molecule and the carbonyl oxygen of another, playing a dominant role in the crystal packing.

The crystallographic data for the derivative 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone are summarized in the table below.

Table 2: Crystallographic Data for 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₁₀N₂O₂ | rsc.org |

| Crystal System | Monoclinic | rsc.org |

| Space Group | P2₁/c | rsc.org |

| a (Å) | 16.3311 (4) | rsc.org |

| b (Å) | 10.1509 (2) | rsc.org |

| c (Å) | 13.4334 (3) | rsc.org |

| β (°) | 101.378 (2) | rsc.org |

| Volume (ų) | 2182.12 (9) | rsc.org |

| Z | 8 | rsc.org |

| Temperature (K) | 294 |

Chiroptical Spectroscopy for Enantiomeric Purity (if chiral derivatives are relevant)rigaku.com

While this compound is not chiral, its derivatives can be. For instance, introducing a chiral center, such as by alkylation at the amino group with a chiral substituent or modification of the ethyl bridge, would result in enantiomers. For such chiral derivatives, chiroptical spectroscopy becomes an indispensable tool for analysis.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that measure the differential absorption and refraction, respectively, of left- and right-circularly polarized light by a chiral molecule. These methods are highly sensitive to the three-dimensional structure of molecules.

Circular Dichroism (CD): A CD spectrum is a plot of the difference in absorption of left and right circularly polarized light (Δε) versus wavelength. It provides information about the stereochemistry of chromophore-containing molecules. For a chiral derivative of this compound, the furan-ketone moiety acts as a chromophore. The sign and magnitude of the Cotton effect in the CD spectrum can be related to the absolute configuration of the molecule, often interpreted using empirical rules like the Octant Rule for ketones.

For any synthesized chiral derivative of this compound, these techniques would be essential for:

Confirming the successful synthesis of a non-racemic product.

Determining the enantiomeric excess (ee%) or optical purity.

Assigning the absolute configuration of the enantiomers.

Studying conformational equilibria in solution.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone |

| Furan |

Computational and Theoretical Chemistry Studies of 2 Amino 1 Furan 2 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These calculations solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. mdpi.com It is particularly well-suited for determining the equilibrium geometry of molecules and mapping out their potential energy surfaces.

For 2-Amino-1-furan-2-yl-ethanone, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular structure. researchgate.netnih.gov This optimization process finds the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles. The resulting optimized geometry represents the most stable conformation of the molecule in the gas phase.

DFT is also used to explore the energy landscape, identifying different conformers (rotational isomers) and the energy barriers between them. For this molecule, key rotations would include the bond between the furan (B31954) ring and the carbonyl carbon, and the bond between the carbonyl carbon and the aminomethyl group. By calculating the energy at various rotational angles, a potential energy surface can be constructed, revealing the most stable conformations and the flexibility of the molecule.

Global and local reactivity descriptors derived from DFT, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, chemical potential, and Fukui functions, help in predicting the molecule's reactivity. mdpi.comepstem.net The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. epstem.net For instance, analysis of furan indicates it has a tendency to donate electrons, a property that would be modulated by the amino and ketone substituents in this compound. mdpi.com

Table 1: Representative Optimized Geometrical Parameters Calculated by DFT (Note: This table presents typical values for furan and related ketone/amine structures as a reference for what a DFT calculation on this compound would yield.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=C (furan) | ~1.36 Å |

| C-C (furan) | ~1.43 Å | |

| C-O (furan) | ~1.36 Å | |

| C=O (ketone) | ~1.23 Å | |

| C-N (amine) | ~1.47 Å | |

| Bond Angle | C-O-C (furan) | ~106.6° |

| O=C-C | ~120.0° | |

| C-C-N | ~110.0° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. nih.gov These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), offer higher levels of accuracy than standard DFT for electronic structure characterization, albeit at a significantly greater computational expense. nih.gov

For a molecule like this compound, high-level ab initio calculations would be used to:

Benchmark DFT Results: Provide highly accurate single-point energy calculations for the geometry optimized by DFT to validate the functional's performance.

Investigate Electron Correlation: Accurately describe the effects of electron correlation, which is crucial for understanding phenomena like non-covalent interactions and reaction energy barriers. nih.gov

Calculate Excited States: Determine the energies and properties of electronic excited states, which is essential for predicting and interpreting UV-Visible spectra and understanding photochemical reactivity.

These high-level calculations are critical for obtaining precise values for properties like ionization potentials, electron affinities, and reaction enthalpies where a high degree of accuracy is required. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule behaves, flexes, and interacts with its environment.

For this compound, MD simulations can provide detailed insights into:

Conformational Flexibility: By simulating the molecule over nanoseconds, MD can explore the accessible conformational space, revealing the preferred orientations of the furan ring relative to the ethanone (B97240) group and the flexibility of the amino group. This goes beyond the static picture provided by geometry optimization, showing how the molecule dynamically samples different shapes at a given temperature. nih.gov

Solvent Interactions: MD simulations explicitly model solvent molecules (like water), allowing for a detailed examination of how this compound forms hydrogen bonds and other non-covalent interactions. This is crucial for understanding its solubility and behavior in a biological or chemical solution.

Intermolecular Aggregation: Simulations with multiple molecules can be used to study how they interact with each other, predicting whether they are likely to self-associate or aggregate in solution.

These simulations are invaluable for bridging the gap between the properties of a single molecule and its behavior in a macroscopic system. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed step-by-step pathways of chemical reactions. By mapping the potential energy surface that connects reactants to products, chemists can understand the feasibility of a reaction and the factors that control its rate and outcome.

A key aspect of studying reaction mechanisms is the identification of transition states (TS)—the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which is a primary determinant of the reaction rate.

Computational methods, particularly DFT, are used to locate the precise geometry of the transition state for a proposed reaction involving this compound. For example, in a reaction with a radical like hydroxyl (OH), several pathways are possible, including hydrogen abstraction from the amino group or the alkyl chain, or addition to the furan ring. nih.gov

Calculations would be performed to:

Locate the TS structure for each potential pathway.

Calculate the energy barrier for each path. The path with the lowest energy barrier is typically the most favorable and will dominate the reaction. nih.gov

Confirm the TS structure by vibrational frequency analysis, which should show exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Studies on the related molecule 2-acetylfuran (B1664036) show that OH radical addition to the C(2) and C(5) positions on the furan ring are major reaction channels at lower temperatures. nih.gov Similar calculations for this compound would clarify how the amino group influences this reactivity.

Table 2: Hypothetical Energy Barriers for Competing Reaction Pathways (Note: This table is illustrative, based on findings for similar furan compounds, to demonstrate the output of such a study.)

| Reaction Pathway | Reactants | Calculated Energy Barrier (kcal/mol) |

| H-abstraction from -NH2 | This compound + OH• | 4.5 |

| OH• addition to furan C5 | This compound + OH• | 2.1 |

| OH• addition to furan C2 | This compound + OH• | 2.8 |

Reactions are rarely carried out in the gas phase; they almost always occur in a solvent. The solvent can have a profound impact on reaction mechanisms and rates, particularly for reactions involving charged or polar species. Computational models account for these effects in two primary ways:

Implicit Solvent Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., Polarizable Continuum Model, PCM, or Solvation Model based on Density, SMD). This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which can stabilize or destabilize reactants, products, and transition states differently.

Explicit Solvent Models: A number of individual solvent molecules are included directly in the calculation (often in a hybrid QM/MM approach where the reacting species are treated with quantum mechanics and the solvent with molecular mechanics). This method is more computationally intensive but allows for the study of specific solvent-solute interactions, such as hydrogen bonding to the transition state.

For reactions of this compound, the polarity of the amino and carbonyl groups means that solvent effects are likely to be significant. Computational studies incorporating solvent models are essential for obtaining reaction energy barriers and mechanisms that are relevant to real-world experimental conditions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivative Sets (In Silico Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the structural or property descriptors of a series of compounds with their biological activity. nih.govmedcraveonline.com These in silico models are instrumental in predicting the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective derivatives and reducing the time and cost associated with drug discovery. nih.govscik.org In the context of this compound derivatives, QSAR studies aim to elucidate the key molecular features that govern their reactivity and interaction potentials.

The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. mdpi.com For a series of this compound derivatives, a diverse set of descriptors would be calculated to capture various aspects of their molecular structure. These descriptors can be broadly categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors and relate to the molecular composition, such as molecular weight, number of atoms, and number of specific functional groups. aimspress.com

Topological Descriptors: These descriptors quantify the atomic connectivity and branching of a molecule, providing insights into its size and shape. Examples include the Kier & Hall molecular connectivity indices and the Balaban J index.

Geometrical Descriptors: Derived from the 3D coordinates of the atoms, these descriptors describe the spatial arrangement of the molecule. They include molecular surface area, volume, and principal moments of inertia.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide detailed information about the electronic properties of a molecule. ucsb.edu Key quantum chemical descriptors for furan derivatives include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap, dipole moment, and electrostatic potential charges. digitaloceanspaces.comresearchgate.net EHOMO is related to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. ucsb.edu

Physicochemical Descriptors: These describe properties such as lipophilicity (log P), polarizability, and molar refractivity, which are crucial for understanding a molecule's pharmacokinetic and pharmacodynamic behavior. researchgate.netmdpi.com

The selection of relevant descriptors is a critical step in QSAR model development and is often guided by statistical methods to identify those that have the most significant correlation with the biological activity being studied. mdpi.com

Table 1: Representative Molecular Descriptors for QSAR Studies of Furan Derivatives

| Descriptor Class | Descriptor Name | Symbol | Description |

|---|---|---|---|

| Constitutional | Molecular Weight | MW | The sum of the atomic weights of all atoms in a molecule. |

| Number of Hydrogen Bond Donors | nHBD | The number of hydrogen atoms attached to electronegative atoms (O, N). | |

| Number of Rotatable Bonds | nRotB | The number of bonds that allow free rotation around them. | |

| Topological | Kier & Hall Connectivity Index | χ | A measure of the degree of branching in a molecule. |

| Balaban J Index | J | A topological index that considers the distances between all pairs of atoms. | |

| Geometrical | Molecular Surface Area | MSA | The total surface area of a molecule. |

| Molecular Volume | MV | The volume occupied by a molecule. | |

| Quantum Chemical | Energy of HOMO | EHOMO | Energy of the highest occupied molecular orbital. digitaloceanspaces.com |

| Energy of LUMO | ELUMO | Energy of the lowest unoccupied molecular orbital. digitaloceanspaces.com | |

| Dipole Moment | μ | A measure of the polarity of a molecule. digitaloceanspaces.com | |

| Physicochemical | Octanol-Water Partition Coefficient | log P | A measure of the lipophilicity of a compound. researchgate.net |

| Polar Surface Area | PSA | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. mdpi.com | |

| Molar Refractivity | MR | A measure of the total polarizability of a mole of a substance. |